![molecular formula C16H20NO2P B14241303 Ethyl [4-(dimethylamino)phenyl]phenylphosphinate CAS No. 188730-62-3](/img/structure/B14241303.png)
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphinate group attached to an ethyl group and a phenyl ring substituted with a dimethylamino group. It is used in various scientific research fields due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates. These products are valuable intermediates in organic synthesis and have applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mecanismo De Acción
The mechanism of action of ethyl [4-(dimethylamino)phenyl]phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Lacks the dimethylamino group, resulting in different reactivity and applications.
Phenylphosphinic acid ethyl ester: Similar structure but different functional groups, leading to variations in chemical behavior.
Diphenylphosphinic acid: Contains two phenyl groups, offering different properties and uses.
Propiedades
Número CAS |
188730-62-3 |
|---|---|
Fórmula molecular |
C16H20NO2P |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
4-[ethoxy(phenyl)phosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20NO2P/c1-4-19-20(18,15-8-6-5-7-9-15)16-12-10-14(11-13-16)17(2)3/h5-13H,4H2,1-3H3 |
Clave InChI |
ALYXNLWLBFMLPT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


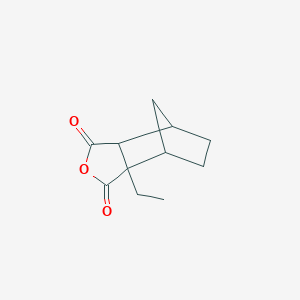
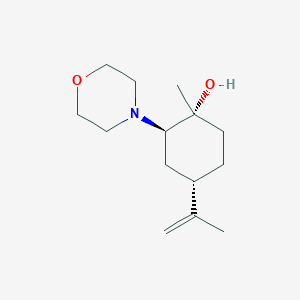
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
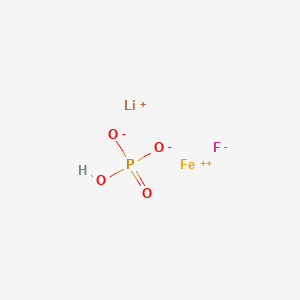
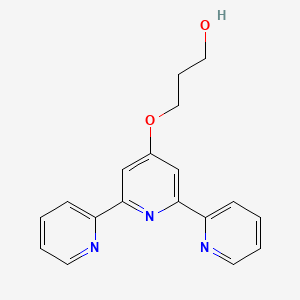
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
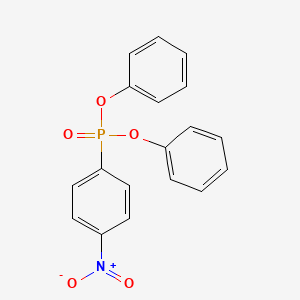

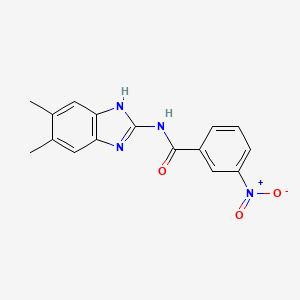
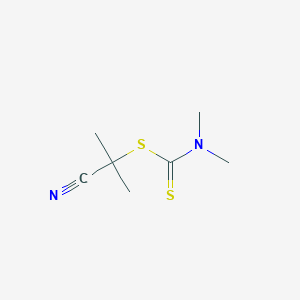
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
